molecular formula C10H10ClN3 B14127480 2-Chloranyl-4-(cyclopropylmethylamino)pyridine-3-carbonitrile

2-Chloranyl-4-(cyclopropylmethylamino)pyridine-3-carbonitrile

Cat. No.: B14127480
M. Wt: 207.66 g/mol
InChI Key: NLBNRXHKCJFZBY-UHFFFAOYSA-N
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Description

2-Chloro-4-((cyclopropylmethyl)amino)nicotinonitrile is a chemical compound with the molecular formula C10H10ClN3 and a molecular weight of 207.66 g/mol . This compound is known for its unique structure, which includes a chloro group, a cyclopropylmethylamino group, and a nicotinonitrile moiety. It has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-Chloro-4-((cyclopropylmethyl)amino)nicotinonitrile involves several steps. One common method includes the reaction of 2-chloronicotinonitrile with cyclopropylmethylamine under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2-Chloro-4-((cyclopropylmethyl)amino)nicotinonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-Chloro-4-((cyclopropylmethyl)amino)nicotinonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-((cyclopropylmethyl)amino)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes .

Comparison with Similar Compounds

2-Chloro-4-((cyclopropylmethyl)amino)nicotinonitrile can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

IUPAC Name

2-chloro-4-(cyclopropylmethylamino)pyridine-3-carbonitrile

InChI

InChI=1S/C10H10ClN3/c11-10-8(5-12)9(3-4-13-10)14-6-7-1-2-7/h3-4,7H,1-2,6H2,(H,13,14)

InChI Key

NLBNRXHKCJFZBY-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=C(C(=NC=C2)Cl)C#N

Origin of Product

United States

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